2-[Benzyl(methyl)amino]-2-phenylethanol
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Overview
Description
2-[Benzyl(methyl)amino]-2-phenylethanol is an organic compound with the molecular formula C16H19NO. It is a solid at room temperature and is known for its applications in various fields of scientific research and industry. The compound features a benzyl group, a methylamino group, and a phenylethanol moiety, making it a versatile molecule for chemical reactions and synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Benzyl(methyl)amino]-2-phenylethanol typically involves the reaction of benzyl chloride with methylamine to form N-benzylmethylamine. This intermediate is then reacted with phenylacetaldehyde under reductive amination conditions to yield the final product. The reaction conditions often include the use of a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation enhances the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-[Benzyl(methyl)amino]-2-phenylethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (Dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: 2-[Benzyl(methyl)amino]-2-phenylacetone.
Reduction: 2-[Benzyl(methyl)amino]-2-phenylethylamine.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-[Benzyl(methyl)amino]-2-phenylethanol is utilized in several scientific research areas:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[Benzyl(methyl)amino]-2-phenylethanol involves its interaction with various molecular targets. The compound can act as a ligand for certain enzymes, modulating their activity. It can also interact with cell membranes, affecting their permeability and function. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: An organic compound with a similar phenyl group but different functional groups.
Uniqueness
2-[Benzyl(methyl)amino]-2-phenylethanol is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications, making it a valuable compound in both research and industrial settings .
Properties
CAS No. |
6273-68-3 |
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Molecular Formula |
C16H19NO |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
2-[benzyl(methyl)amino]-2-phenylethanol |
InChI |
InChI=1S/C16H19NO/c1-17(12-14-8-4-2-5-9-14)16(13-18)15-10-6-3-7-11-15/h2-11,16,18H,12-13H2,1H3 |
InChI Key |
SNUUNSDZCIEWPI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(CO)C2=CC=CC=C2 |
Origin of Product |
United States |
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